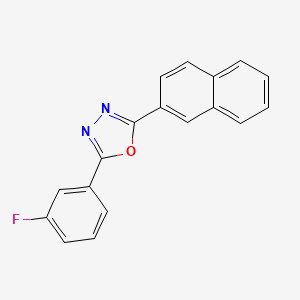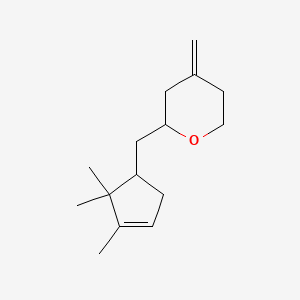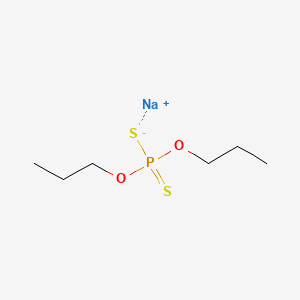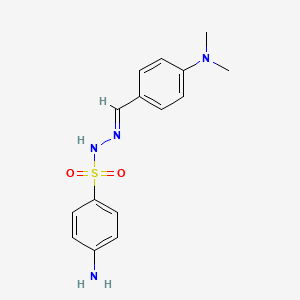
4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a benzenesulfonohydrazide moiety.
Métodos De Preparación
The synthesis of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and dimethylamino groups, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide can be compared with similar compounds such as:
4-Amino-4’-(dimethylamino)azobenzene: This compound has a similar structure but differs in its azo linkage.
4-(Dimethylamino)benzaldehyde: This is a precursor in the synthesis of the target compound and shares the dimethylamino group.
These comparisons highlight the unique structural features and applications of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide.
Propiedades
Número CAS |
5448-85-1 |
|---|---|
Fórmula molecular |
C15H18N4O2S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H18N4O2S/c1-19(2)14-7-3-12(4-8-14)11-17-18-22(20,21)15-9-5-13(16)6-10-15/h3-11,18H,16H2,1-2H3/b17-11+ |
Clave InChI |
BBUGGGJQFCNGAA-GZTJUZNOSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


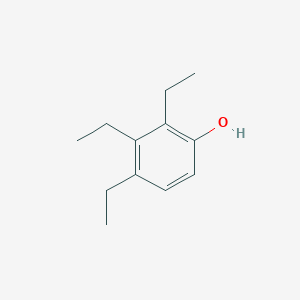
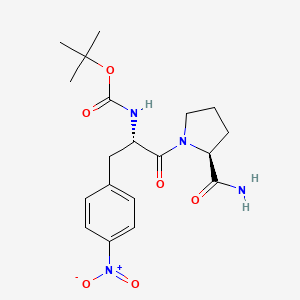
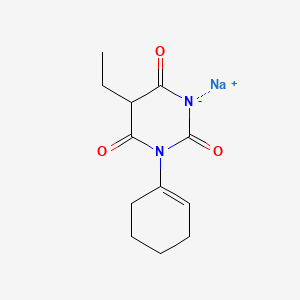

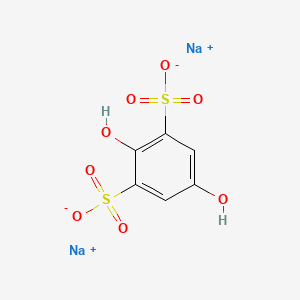


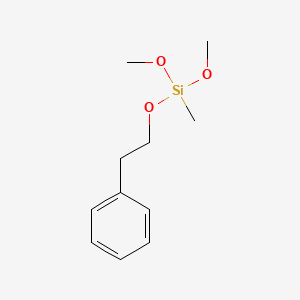
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)

